

Tris(dimethylamino)antimony: A Versatile Precursor for Advanced Thin Film Deposition

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Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

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Application Notes and Protocols for Researchers in Materials Science and Drug Development

Tris(dimethylamino)antimony (TDMASb) is a high-purity organometallic precursor increasingly utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the fabrication of high-quality, antimony-containing thin films. Its favorable physical properties, including high volatility and a lower decomposition temperature compared to traditional antimony sources, make it an attractive candidate for the precise, low-temperature deposition of various functional materials. These materials are integral to the development of next-generation infrared detectors, high-speed electronics, and phase-change memory devices.

This document provides detailed application notes and experimental protocols for the use of TDMASb in MOCVD and ALD processes, aimed at researchers, scientists, and professionals in materials science and drug development who are exploring novel thin film applications.

Physicochemical Properties of Tris(dimethylamino)antimony

A thorough understanding of the precursor's properties is fundamental to designing successful deposition processes. Key physicochemical data for TDMASb are summarized in the table below.

Property	Value
Chemical Formula	C ₆ H ₁₈ N ₃ Sb
Molecular Weight	253.99 g/mol [1]
CAS Number	7289-92-1 [1]
Appearance	Colorless liquid
Density	1.325 g/mL at 25 °C [1]
Boiling Point	32-34 °C at 0.45 mmHg
Vapor Pressure	1.04 Torr at 30 °C
Solubility	Soluble in organic solvents. Reacts with water. [2]

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

TDMASb serves as a valuable precursor for the MOCVD of various antimony-based compound semiconductors. Its use often leads to reduced carbon contamination in the grown films compared to alkyl-antimony precursors.

MOCVD of Gallium Antimonide (GaSb)

Gallium antimonide is a key material for infrared detectors and thermophotovoltaic devices. The use of TDMASb allows for deposition at relatively low temperatures.

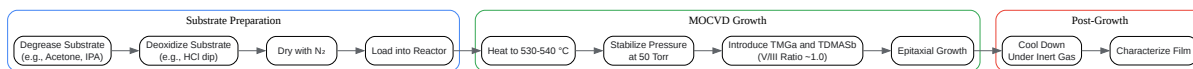
Experimental Protocol: MOCVD of GaSb

This protocol outlines the deposition of GaSb thin films on a GaAs substrate using TDMASb and Trimethylgallium (TMGa).

- Precursors:
 - Antimony Source: **Tris(dimethylamino)antimony** (TDMASb)

- Gallium Source: Trimethylgallium (TMGa)
- Substrate: GaAs (100)
- Deposition Parameters:
 - Reactor Pressure: 50 Torr[3]
 - Substrate Temperature: 530-540 °C[3]
 - V/III Ratio: ~1.0[3]
 - Carrier Gas: High-purity H₂ or N₂

Experimental Workflow:



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MOCVD Workflow for GaSb Deposition

Quantitative Data: GaSb Film Properties

Parameter	Value	Reference
Growth Temperature	530-540 °C	[3]
V/III Ratio	~1.0	[3]
Doping Type	p-type	[3]
Hole Concentration	$4.3 \times 10^{17} \text{ cm}^{-3}$	[3]
Mobility	$616 \text{ cm}^2/\text{V}\cdot\text{s}$	[3]

MOCVD of Indium Antimonide (InSb)

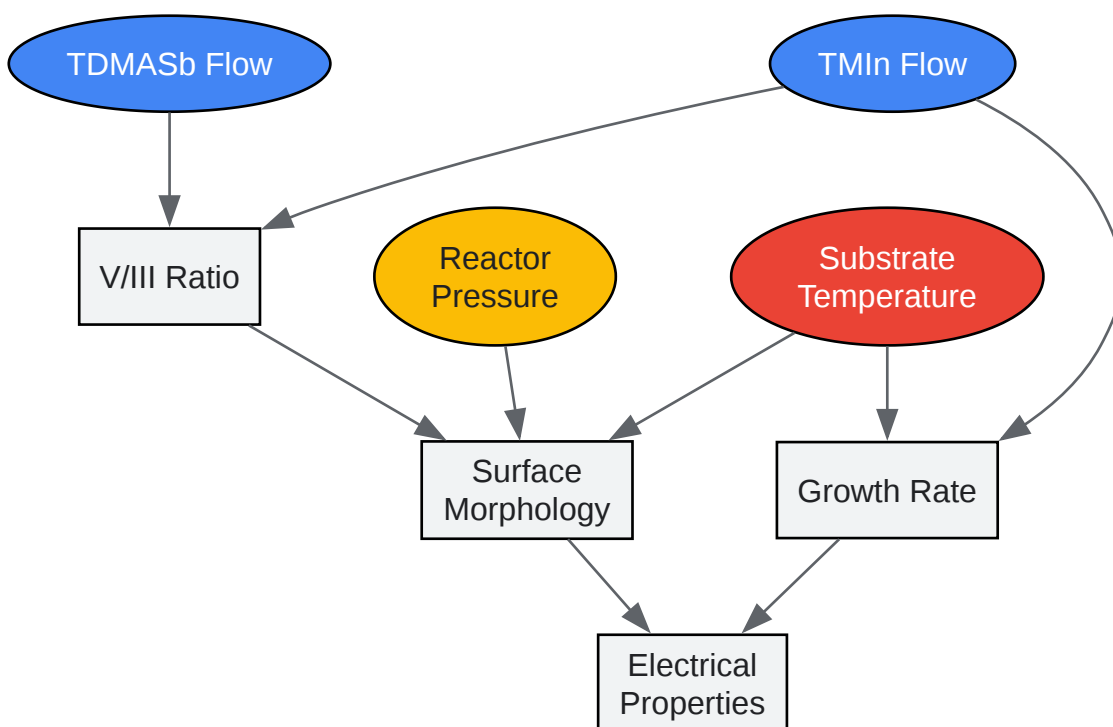
InSb is a narrow-bandgap semiconductor with applications in high-speed electronics and long-wavelength infrared detectors.

Experimental Protocol: MOCVD of InSb

This protocol describes the growth of InSb thin films using TDMASb and Trimethylindium (TMIn).

- Precursors:
 - Antimony Source: **Tris(dimethylamino)antimony** (TDMASb)
 - Indium Source: Trimethylindium (TMIn)
- Substrate: InSb or GaAs
- Deposition Parameters:
 - Reactor Pressure: 76-660 Torr
 - Substrate Temperature: 285-500 °C
 - V/III Ratio: 0.63-8.6

Logical Relationship of MOCVD Parameters for InSb Growth:



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Key Parameter Interactions in InSb MOCVD

Quantitative Data: InSb Film Properties

Parameter	Value
Growth Temperature	285-500 °C
Reactor Pressure	76-660 Torr
V/III Ratio	0.63-8.6
Growth Rate	0.06-0.67 $\mu\text{m/h}$
Doping Type	p-type (>400 °C), n-type (~400 °C)

Atomic Layer Deposition (ALD) Applications

The self-limiting nature of ALD allows for the deposition of ultra-thin, conformal films with precise thickness control at the atomic level. TDMASb is a suitable precursor for low-temperature ALD processes.

ALD of Elemental Antimony

Elemental antimony thin films are of interest for phase-change memory and thermoelectric applications.

Experimental Protocol: Low-Temperature ALD of Antimony

This protocol details the deposition of elemental antimony films using TDMASb and Tris(trimethylsilyl)antimony ((Me₃Si)₃Sb).

- Precursors:
 - Antimony Source 1: **Tris(dimethylamino)antimony** (TDMASb)
 - Antimony Source 2: Tris(trimethylsilyl)antimony ((Me₃Si)₃Sb)
- Substrate: Si (100)
- Deposition Parameters:
 - Substrate Temperature: 60-80 °C
 - Pulse Sequence (typical starting point):
 - TDMASb pulse: 1.0 s
 - N₂ purge: 10.0 s
 - (Me₃Si)₃Sb pulse: 1.0 s
 - N₂ purge: 10.0 s

ALD Cycle for Elemental Antimony:



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One ALD Cycle for Elemental Antimony

Quantitative Data: Antimony Film Properties

Parameter	Value
Deposition Temperature	60-80 °C
Film Purity	High purity confirmed by XRD and Raman spectroscopy

ALD of Antimony Oxide (Sb₂O₅)

Antimony oxide films have applications as transparent conducting oxides and in gas sensors.

Experimental Protocol: ALD of Antimony Oxide

This protocol describes the deposition of antimony oxide thin films using TDMASb and ozone (O₃).

- Precursors:
 - Antimony Source: **Tris(dimethylamino)antimony** (TDMASb)
 - Oxidant: Ozone (O₃)
- Substrate: Si (100)
- Deposition Parameters:
 - Substrate Temperature: 120 °C
 - Growth per Cycle (GPC): ~0.185 nm/cycle
 - Pulse Sequence (typical starting point):
 - TDMASb pulse: 0.5 s
 - N₂ purge: 8.0 s

- O₃ pulse: 0.5 s
- N₂ purge: 8.0 s

Quantitative Data: Antimony Oxide Film Properties

Parameter	Value
Deposition Temperature	120 °C
Resulting Film	Sb ₂ O ₅
Growth per Cycle	~0.185 nm

ALD of Antimony Sulfide (Sb₂S₃)

Antimony sulfide is a promising material for photovoltaic and thermoelectric applications.

Experimental Protocol: ALD of Antimony Sulfide

This protocol outlines the deposition of antimony sulfide thin films using TDMASb and hydrogen sulfide (H₂S).

- Precursors:
 - Antimony Source: **Tris(dimethylamino)antimony** (TDMASb)
 - Sulfur Source: Hydrogen Sulfide (H₂S)
- Substrate: Si (100)
- Deposition Parameters:
 - Substrate Temperature: 150 °C
 - Growth per Cycle (GPC): 0.018 nm/cycle
 - Pulse Sequence (typical starting point):

- TDMASb pulse: 1.0 s
- N₂ purge: 10.0 s
- H₂S pulse: 1.0 s
- N₂ purge: 10.0 s

Quantitative Data: Antimony Sulfide Film Properties

Parameter	Value
Deposition Temperature	150 °C
Resulting Film	Sb ₂ S ₃
Growth per Cycle	0.018 nm

Safety Considerations

Tris(dimethylamino)antimony is a water-reactive, flammable, and toxic compound.[2] It should be handled in an inert atmosphere (e.g., a glovebox) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and compatible gloves, must be worn. The MOCVD and ALD systems must be equipped with proper safety interlocks and exhaust ventilation with abatement systems to handle the precursor and its byproducts. Always consult the Safety Data Sheet (SDS) before handling this chemical.

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References

- 1. Tris(dimethylamido)antimony(III) | 7289-92-1 | FT168357 [biosynth.com]
- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]
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